molecular formula C14H18N2O B2827735 4-Amino-2-cyclohexyl-1-isoindolinone CAS No. 882747-51-5

4-Amino-2-cyclohexyl-1-isoindolinone

Cat. No.: B2827735
CAS No.: 882747-51-5
M. Wt: 230.311
InChI Key: KYEKGHZMKMKCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-cyclohexyl-1-isoindolinone is a chemical compound with the molecular formula C14H18N2O . It is also known by other synonyms such as 4-amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the referenced material .

Scientific Research Applications

  • Diverse Biological Activities : The 1-isoindolinone framework, which includes compounds like 4-Amino-2-cyclohexyl-1-isoindolinone, is found in a range of naturally occurring compounds. These compounds have diverse biological activities and show therapeutic potential for various chronic diseases. Recent advancements in synthetic methods have expanded the chemistry of 1-isoindolinone, allowing for more extensive research and potential applications in medicinal chemistry (Upadhyay et al., 2020).

  • Synthesis Methods : New methods for the synthesis of aminoisoindolinones have been developed, such as a [4+2]-cycloaddition strategy. This approach has shown efficiency in producing new aminoisoindolinone compounds, highlighting their potential for further exploration in scientific research (Medimagh et al., 2010).

  • Chemical Synthesis and Biological Activities : Isoindolone derivatives, such as 3-(1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)propanoic Acid, demonstrate a range of biological activities. These activities include anti-inflammatory, antiarrhythmic, nootropic, anxiolytic, sedative, diuretic, antihypertensive, and hypnotic effects. The study of these derivatives offers insights into their potential therapeutic applications (Csende et al., 2011).

  • Catalytic Methods for Synthesis : Palladium-catalyzed intramolecular aminooxygenation of alkenes has been used for the preparation of isoindolinones. This method offers a versatile approach for the synthesis of functionalized isoindolinones, which could have applications in various areas of chemical research (Kou et al., 2015).

  • Antimalarial Drug Development : N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was developed for its antimalarial properties. It was selected based on its activity against Plasmodium falciparum and rodent malaria parasites. This research demonstrates the potential of 4-aminoquinoline derivatives in developing affordable and effective antimalarial drugs (O’Neill et al., 2009).

  • Photochemical Studies : The study of 2-amino-1,3-cyclohexadienes, which are closely related to this compound, offers insights into their photochemical behavior. Such studies are essential for understanding the chemical properties and potential applications of these compounds in various scientific fields (Kilger & Margaretha, 1983).

Future Directions

Isoindolinones are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes . The future directions of research could involve exploring more efficient synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry and chemical biology .

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

4-amino-2-cyclohexyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-13-8-4-7-11-12(13)9-16(14(11)17)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKGHZMKMKCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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